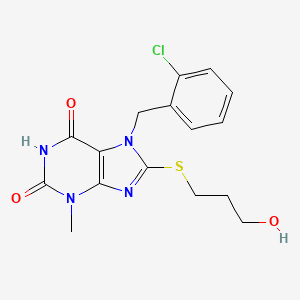

7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative characterized by a 2-chlorobenzyl group at the 7-position, a 3-hydroxypropylthio substituent at the 8-position, and a methyl group at the 3-position. Its molecular formula is C₁₆H₁₆ClN₄O₃S, with a molecular weight of approximately 394.85 g/mol (calculated based on structural analogs in –7). The 2-chlorobenzyl group contributes to lipophilicity and may influence receptor binding affinity due to aromatic interactions .

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3S/c1-20-13-12(14(23)19-15(20)24)21(16(18-13)25-8-4-7-22)9-10-5-2-3-6-11(10)17/h2-3,5-6,22H,4,7-9H2,1H3,(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXJHORBVQZPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamide derivatives under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

Attachment of the Hydroxypropylthio Group: The hydroxypropylthio group can be attached through a thiol-ene reaction, where a thiol derivative reacts with an alkene under radical initiation conditions.

Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxypropylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation reactions.

Substitution: Nucleophiles such as sodium azide, thiols, and amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituents at the 8-position, molecular properties, and synthetic yields:

Key Comparative Insights:

Substituent Effects on Solubility: The target compound’s 3-hydroxypropylthio group balances hydrophilicity and lipophilicity, contrasting with the hydrophobic phenyl (Compound 15) and isopentylthio (313470-33-6) groups . M4’s carboxylic acid moiety () provides the highest polarity, making it suitable for intravenous formulations .

Synthetic Efficiency :

- M4 (90.5% yield) and M3 (85.9% yield) demonstrate optimized synthetic routes compared to analogs with unrecorded yields (e.g., ) .

Pharmacological Implications: Methoxypropylamino () and isopentylthio () substituents may enhance CNS activity due to increased lipophilicity, whereas the target compound’s hydroxyl group could favor renal excretion . Allylthio (CID 3813975) introduces a reactive double bond, posing risks of off-target interactions .

Structural Stability :

- Aromatic substituents (e.g., phenyl in Compound 15) improve thermal stability but reduce metabolic flexibility compared to aliphatic chains .

Biological Activity

7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

- Mechanism of Action : The proposed mechanism includes the inhibition of key enzymes involved in cell proliferation and survival pathways, potentially leading to apoptosis in cancer cells.

- Mutagenicity and Toxicity : The compound has been evaluated for mutagenicity using the Ames test, which showed strong positive results, indicating potential genotoxic effects . However, further in vivo studies are needed to assess its overall safety profile.

Anticancer Activity

In vitro studies have demonstrated that 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits varying degrees of cytotoxicity against different cancer cell lines. The following table summarizes its activity against selected cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5.25 | Moderate cytotoxicity |

| HCT-116 | 4.10 | Significant cytotoxicity |

| A549 | 6.30 | Moderate cytotoxicity |

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects appears to involve the following pathways:

- Inhibition of Cell Cycle Progression : Studies suggest that the compound may induce G1 phase arrest in cancer cells, thereby preventing their progression into mitosis.

- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in treated cells.

Case Studies

A notable case study involved the administration of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. This finding supports the potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.